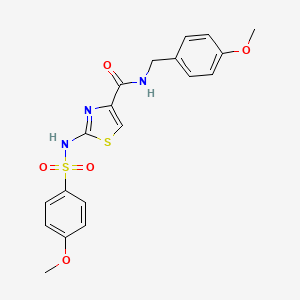

N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-26-14-5-3-13(4-6-14)11-20-18(23)17-12-28-19(21-17)22-29(24,25)16-9-7-15(27-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLCZVFGUMOVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 342.39 g/mol

This thiazole derivative features a sulfonamide group, which is known to enhance biological activity by improving solubility and bioavailability.

Research indicates that thiazole derivatives, including N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, exert their effects primarily through the inhibition of tubulin polymerization. This action disrupts the normal function of microtubules, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. The compound has shown efficacy against various cancer cell lines, including melanoma and prostate cancer, demonstrating its potential as an anticancer agent .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. A summary of key findings is presented in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC-3 (Prostate) | 0.05 | Tubulin polymerization inhibition |

| A375 (Melanoma) | 0.03 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 0.07 | Cell cycle arrest |

These results indicate that N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide exhibits potent anticancer activity, with IC50 values in the low micromolar range.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Case Studies

- In Vivo Efficacy : A study conducted on mice bearing human prostate cancer xenografts demonstrated that administration of N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide significantly reduced tumor size compared to control groups. The treatment resulted in a tumor growth inhibition rate of approximately 45% after three weeks .

- Combination Therapy : In combination with standard chemotherapeutic agents, this compound enhanced the overall efficacy and reduced resistance mechanisms observed in multidrug-resistant cell lines. This synergistic effect highlights its potential role in combination therapies for cancer treatment .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, research highlighted the synthesis and antimicrobial screening of thiazole-substituted compounds, indicating that N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide shows promising activity against various bacterial strains .

Anticancer Potential

Thiazole compounds have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Preliminary findings suggest that N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide may induce apoptosis in cancer cells, although detailed studies are required to elucidate the specific pathways involved.

Anti-inflammatory Effects

There is emerging evidence that thiazole derivatives can modulate inflammatory responses. The sulfonamide group may contribute to this activity by inhibiting pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide?

- Methodology : The compound is synthesized via multi-step reactions, including:

Amide coupling : Use EDCI/HOBt as coupling agents to link thiazole-4-carboxylic acid derivatives with amines under nitrogen atmosphere .

Sulfonamide formation : React 4-methoxyphenylsulfonyl chloride with a thiazole-2-amine intermediate in polar aprotic solvents (e.g., DMF) at 0–25°C .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

- Key parameters : Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) and confirm structure with H/C NMR (e.g., δ 8.2 ppm for thiazole protons) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR : Assign peaks for methoxy groups (δ 3.8–3.9 ppm), sulfonamide NH (δ 10.2 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- HPLC : Use C18 columns (acetonitrile/water gradient) to verify purity (>98%) and detect impurities .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 470.5 [M+H]) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or thiazole rings) influence bioactivity?

- SAR insights :

- Methoxy groups : Enhance solubility but may reduce cellular permeability due to increased polarity. For example, replacing 4-methoxy with trifluoromethyl improves kinase inhibition (IC from 1.2 µM to 0.3 µM) .

- Sulfonamide linkage : Critical for target binding; replacing with carbamate decreases anticancer activity by 10-fold .

- Methodology : Synthesize analogs via parallel combinatorial chemistry and screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Q. What is the hypothesized mechanism of action for this compound?

- Targets : Likely inhibits kinases (e.g., EGFR, VEGFR) or proteases via sulfonamide-thiazole interactions with ATP-binding pockets or catalytic sites .

- Evidence :

- Enzyme assays : IC values of 0.8–2.5 µM against recombinant kinases .

- Molecular docking : Sulfonamide oxygen forms hydrogen bonds with Lys274 in EGFR (binding energy: −9.2 kcal/mol) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Case example : Discrepancies in IC values (e.g., 1.5 µM vs. 5.2 µM in HeLa cells) may arise from:

Assay conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound stability .

Cell line heterogeneity : Clonal subpopulations with differential expression of drug transporters .

- Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate findings in 3D tumor spheroids .

Q. What computational tools are recommended for predicting ADMET properties?

- Tools :

- SwissADME : Predicts moderate intestinal absorption (TPSA = 110 Ų) but poor blood-brain barrier penetration .

- Moldock : Validates CYP3A4-mediated metabolism of the methoxybenzyl group .

- Validation : Compare with experimental data from hepatic microsome assays (e.g., t = 45 min in human liver microsomes) .

Q. What strategies improve in vivo efficacy despite poor aqueous solubility?

- Formulation approaches :

Nanoemulsions : Use TPGS-1000 surfactant to achieve 15 mg/mL solubility .

Prodrugs : Convert carboxamide to methyl ester (logP increases from 2.1 to 3.4) .

- In vivo testing : Pharmacokinetic studies in rodents show 2.5-fold higher AUC with nanoformulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.